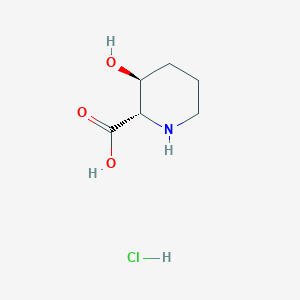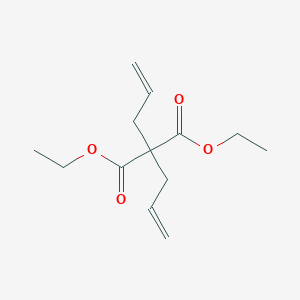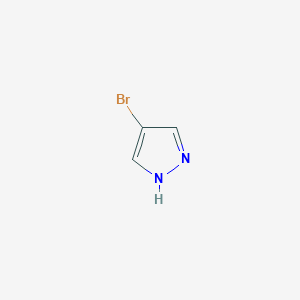
(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride
Overview
Description
“(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride” is a compound with a common structural moiety found in many medically significant products . It’s a type of piperidine derivative , which are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular formula of “(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride” is C6H12ClNO3 . The molecular weight is 181.62 . The (2S,3S) notation indicates the configuration of the chiral centers in the molecule .Scientific Research Applications
Stereoselective Synthesis : A study by Lemire and Charette (2010) demonstrated the stereoselective synthesis of L-pipecolic acid and (2S,3S)-3-hydroxypipecolic acid from a chiral intermediate. This provides a new approach for synthesizing amino acids with 3-hydroxy substituents, which has implications in pharmaceutical and chemical synthesis (Lemire & Charette, 2010).
Pharmaceutical and Cosmetic Applications : Hegarty (1957) isolated and synthesized 5-hydroxypiperidine-2-carboxylic acid from Leucaena glauca leaves. This compound, closely related to (2S,3S)-3-hydroxypiperidine-2-carboxylic acid, has potential applications in pharmaceuticals and cosmetics (Hegarty, 1957).
Synthesis from p-Anisaldehyde : Kim, Ji, and Jung (2006) demonstrated an efficient stereoselective synthesis of (2S,3S)-3-hydroxypipecolic acid from p-anisaldehyde using chlorosulfonyl isocyanate (Kim, Ji, & Jung, 2006).
Proton Transmission Studies : A study by Rode and Sobolewski (2012) focused on 3-hydroxy-picolinic acid, a structurally related compound. They found that its carboxylic group acts as a proton transmitter, influencing the photophysics of the system (Rode & Sobolewski, 2012).
Inhibitors of Glycosidases : Byrgesen et al. (1997) noted that piperidine-based carbohydrate mimics, combined with 4-hydroxypiperidine-3-carboxylic acid in solid-phase synthesis, show potential as inhibitors of glycosidases (Byrgesen et al., 1997).
Synthesis Using Industrial Waste : A study by Wilken et al. (1997) demonstrated the synthesis of new chiral bicyclic 3-hydroxypiperidines using industrial waste material (Wilken et al., 1997).
Synthesis of Derivatives : Yoshinari et al. (2011) described the stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives and their incorporation into pyrimidinones and cyclic β-tetrapeptides. This provides reliable structural data for structurally related compounds (Yoshinari et al., 2011).
Synthesis of (S)-1-Boc-3-hydroxypiperidine : Wang Junming (2013) synthesized (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine by hydrogenation, chiral resolution, and reaction with (Boc)2O in the presence of triethylamine, yielding about 40% overall yield (Wang Junming, 2013).
properties
IUPAC Name |
(2S,3S)-3-hydroxypiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-4-2-1-3-7-5(4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMGIZHBKVDDRD-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)







![1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene](/img/structure/B42337.png)



